molecular formula C20H22N2O3S B2367332 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879927-87-4

1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2367332
CAS No.: 879927-87-4
M. Wt: 370.47
InChI Key: LVNCMKBHHNVIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, is a synthetically derived organic molecule designed for advanced chemical and pharmaceutical research. It belongs to a class of heterocyclic compounds featuring a tetrahydrothieno[3,4-d]imidazol-2(3H)-one core structure with a 5,5-dioxide moiety . The specific patterning of aromatic substituents, including the 4-ethylphenyl and m-tolyl groups, is a key structural feature that makes this compound a valuable scaffold in medicinal chemistry. Researchers can utilize this complex scaffold in the exploration of structure-activity relationships (SAR), particularly in the development of novel biologically active molecules . Its well-defined structure also makes it a suitable candidate for use as a standard or reference material in analytical chemistry methodologies, such as mass spectrometry and nuclear magnetic resonance (NMR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-15-7-9-16(10-8-15)21-18-12-26(24,25)13-19(18)22(20(21)23)17-6-4-5-14(2)11-17/h4-11,18-19H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCMKBHHNVIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound with potential biological activity. Its structure suggests it may interact with various biological systems, making it a candidate for further pharmacological studies.

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol
  • CAS Number : 879927-87-4
  • Purity : Typically >95% .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The thieno[3,4-d]imidazole core is known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Anti-HIV Activity : Compounds with similar structures have shown effective inhibition of HIV replication. The EC50 values for related compounds can be as low as 3.98 μM, indicating strong antiviral potential .
  • Inhibition of RNA Polymerases : Some derivatives have demonstrated the ability to inhibit viral RNA polymerases, a crucial step in viral replication .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cytotoxicity Studies : Preliminary studies indicate that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells. The IC50 values for these compounds often range from 0.26 μM to 32.2 μM against various cancer cell lines .
CompoundTargetIC50 (μM)
Similar Compound ACancer Cell Line X0.26
Similar Compound BCancer Cell Line Y32.2

Case Studies

Several case studies have explored the biological activity of thieno[3,4-d]imidazole derivatives:

  • Antiviral Efficacy :
    • A study demonstrated that a compound structurally analogous to the target compound inhibited the tobacco mosaic virus (TMV) with an EC50 of 58.7 μg/mL .
  • Cytotoxic Effects :
    • In vitro studies showed that thieno[3,4-d]imidazole derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related thienoimidazolone derivatives, focusing on substituent groups and molecular properties:

Compound Name R1 Substituent R2 Substituent Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
1-(4-Ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target) 4-Ethylphenyl 3-Methylphenyl C₂₁H₂₂N₂O₃S 382.48 (calc.) Not reported Not reported Not reported
1-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Methylphenyl 3-Trifluoromethylphenyl C₁₉H₁₇F₃N₂O₃S 422.41 (calc.) Not reported Not reported Not reported
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl Phenyl C₁₉H₂₀N₂O₄S 384.44 (calc.) Not reported Not reported Not reported
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl 4-Fluorophenyl C₁₇H₁₄F₂N₂O₃S 376.37 (calc.) Not reported Not reported Not reported
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Methylphenyl 4-Methylphenyl C₁₉H₂₀N₂O₃S 356.44 1.324±0.06 581.2±50.0 0±0.20
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Chlorophenyl Phenyl C₁₇H₁₅ClN₂O₃S 362.83 Not reported Not reported Not reported

Key Observations:

  • Electron-Donating vs.
  • Molar Mass Trends : Halogenated derivatives (e.g., Cl, F) exhibit higher molar masses (362.83–422.41 g/mol) compared to alkyl-substituted analogs (356.44–384.44 g/mol) .
  • Density and Stability : The o-tolyl/p-tolyl derivative has a predicted density of 1.324 g/cm³, suggesting compact packing due to methyl groups. Sulfone groups likely contribute to thermal stability, as indicated by its high predicted boiling point (581.2°C).

Preparation Methods

Stepwise Cyclization via Diamine Intermediates

A plausible route involves the condensation of a 1,3-diamine with a thiophene-derived dicarbonyl compound. For example:

  • Synthesis of 4-(4-ethylphenylamino)-3-(m-tolylamino)thiophene-3,4-dicarboxylate :
    • React 4-ethylaniline and m-toluidine with thiophene-3,4-dicarbonyl chloride in the presence of a base (e.g., triethylamine).
    • Yield: ~60–75% (estimated from analogous reactions).
  • Intramolecular cyclization :
    • Heat the diester in anhydrous toluene with catalytic p-toluenesulfonic acid (p-TSA) to form the tetrahydrothienoimidazol-2-one framework.
    • Critical parameters:
      • Temperature: 110–120°C
      • Reaction time: 12–24 hours.

Oxidation to 5,5-Dioxide

The thiophene sulfur atoms must be oxidized to sulfones using:

  • m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature.
  • Alternative: H2O2/CH3COOH system under reflux.
  • Key considerations:
    • Stoichiometry: 2.2 equivalents of oxidant per sulfur atom.
    • Side reactions: Over-oxidation of the imidazole ring is mitigated by low-temperature conditions.

Alternative Pathway: Multi-Component Reaction (MCR)

A one-pot MCR strategy could streamline synthesis:

  • Combine 4-ethylphenyl isocyanate , m-tolyl isothiocyanate , and thiophene-3,4-diamine in dimethylformamide (DMF).
  • Add Ph3P=CHCO2Et as a coupling agent to facilitate cyclization.
  • Oxidize in situ using Oxone® to achieve the 5,5-dioxide structure.
Parameter Condition Yield (Estimated)
Temperature 80°C 45–55%
Reaction time 8 hours
Solvent DMF

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The positioning of the 4-ethylphenyl and m-tolyl groups requires careful control:

  • Electronic effects : Electron-donating substituents (e.g., ethyl, methyl) direct cyclization to the para and meta positions, respectively.
  • Steric hindrance : Bulky groups may necessitate longer reaction times or elevated temperatures.

Purification Difficulties

  • The polar sulfone groups complicate chromatographic separation.
  • Recommended approach: Recrystallization from ethanol/water (3:1 v/v).

Spectroscopic Characterization Data

While experimental data for the exact compound are unavailable, analogous structures provide benchmarks:

Spectral Technique Expected Signals
1H NMR - δ 7.2–7.4 (m, aromatic H)
- δ 4.1–4.3 (q, CH2CH3)
- δ 2.3 (s, CH3 from m-tolyl)
13C NMR - 148 ppm (C=O)
- 125–140 ppm (aromatic carbons)
MS [M+H]+: m/z 437.2 (calculated for C21H21N2O3S2)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise cyclization High regiocontrol Multi-step, lower overall yield
MCR One-pot simplicity Requires optimization
Oxidative methods Compatible with sensitive groups Risk of over-oxidation

Industrial-Scale Considerations

For large-scale production:

  • Cost-effective oxidants : Replace m-CPBA with H2O2/Na2WO4 catalytic system.
  • Continuous flow chemistry : Enhances safety and yield in oxidation steps.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a thienoimidazole core fused with a tetrahydro ring, substituted with a 4-ethylphenyl group at position 1 and an m-tolyl (3-methylphenyl) group at position 3. The 5,5-dioxide moiety introduces polarity to the sulfone group, enhancing solubility in polar solvents compared to non-sulfonated analogs. The ethyl and methyl substituents on the aromatic rings contribute to hydrophobicity, likely reducing aqueous solubility but improving membrane permeability. These structural attributes are critical for interactions with biological targets, such as enzymes or receptors, where aromatic stacking and hydrogen bonding may play roles .

Basic: What are the standard synthetic routes for this compound, and what intermediates are critical?

Synthesis typically involves multi-step reactions , starting with cyclization of a thiophene precursor to form the thienoimidazole core. Key steps include:

  • Cyclization : Using thiourea derivatives and α,β-unsaturated ketones under acidic conditions to form the imidazole ring.
  • Substitution : Introducing the 4-ethylphenyl and m-tolyl groups via nucleophilic aromatic substitution or Suzuki coupling.
  • Oxidation : Converting the thiophene sulfur to a sulfone using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
    Critical intermediates include the unsubstituted thienoimidazole scaffold and pre-functionalized aryl halides for cross-coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side products .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove residual solvent.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl substitutions. Ligand choice (e.g., XPhos) can reduce catalyst loading and side reactions.
  • Oxidation Control : Gradual addition of mCPBA at 0–5°C minimizes over-oxidation. Monitoring via TLC or HPLC ensures reaction termination at the sulfone stage.
  • Purification : Recrystallization using ethanol/water mixtures or gradient elution in flash chromatography enhances purity (>95%) .

Advanced: What methodologies are recommended for evaluating the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) or receptors. Focus on the sulfone and imidazole moieties as potential hydrogen bond acceptors.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • High-Throughput Screening (HTS) : Test inhibition of enzymatic activity (e.g., ATPase assays) at varying concentrations (1 nM–10 µM). Include positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced: How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Structural Verification : Confirm compound identity via NMR (¹H/¹³C), HRMS, and X-ray crystallography to rule out batch-specific impurities.
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines). For example, discrepancies in anticancer activity may arise from using different cell lines (e.g., HeLa vs. MCF-7).
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent used for stock solutions) .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies electron-rich regions (e.g., sulfone groups) for electrophilic interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability of key interactions (e.g., π-π stacking with tyrosine residues).
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide analog design .

Advanced: How does the compound’s stability under varying conditions (pH, light) impact experimental design?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–9). Monitor via HPLC for decomposition products (e.g., hydrolyzed imidazole rings).
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectra show absorbance <400 nm.
  • Long-Term Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.